molecular formula C27H33N5O3 B023802 trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone CAS No. 87152-97-4

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone

Katalognummer: B023802
CAS-Nummer: 87152-97-4
Molekulargewicht: 475.6 g/mol
InChI-Schlüssel: XRUPHZGOQSSEMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone is a sophisticated chemical compound designed for advanced pharmacological and biochemical research. Its complex structure integrates a quinolinone core, known for its diverse biological activities, linked via a butoxy spacer to a tetrazole moiety embedded within a cyclohexyl ring system. This specific architecture suggests potential as a high-affinity ligand or modulator for various enzymatic targets, particularly phosphodiesterases (PDEs) or kinases, which are critical in cellular signaling pathways. Researchers can leverage this compound to investigate novel mechanisms in disease models related to inflammation, central nervous system (CNS) disorders, and cellular proliferation. The presence of the tetrazole group, a common bioisostere for carboxylic acids, enhances metabolic stability and membrane permeability, making it a valuable tool for in vitro and in vivo structure-activity relationship (SAR) studies. This product is offered with comprehensive analytical data, including HPLC and NMR spectroscopy, to ensure identity and purity, empowering scientists to obtain reliable and reproducible results in their investigative workflows. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

6-[4-[1-(4-phenylmethoxycyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O3/c33-27-16-9-21-18-24(14-15-25(21)28-27)34-17-5-4-8-26-29-30-31-32(26)22-10-12-23(13-11-22)35-19-20-6-2-1-3-7-20/h1-3,6-7,14-15,18,22-23H,4-5,8-13,16-17,19H2,(H,28,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUPHZGOQSSEMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70534423
Record name 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87152-97-4
Record name 6-(4-{1-[4-(Benzyloxy)cyclohexyl]-1H-tetrazol-5-yl}butoxy)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70534423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone, also known by its CAS number 87152-97-4, is a compound of significant interest due to its potential therapeutic applications. This article delves into its biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C27H33N5O3C_{27}H_{33}N_{5}O_{3} with a molecular weight of 475.58 g/mol. The compound features a quinolinone core substituted with a tetrazole and a phenylmethoxy group, which contribute to its biological activity.

Research indicates that trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone functions primarily as a phosphodiesterase type 3 (PDE III) inhibitor. PDE III inhibitors are known to enhance intracellular cyclic AMP (cAMP) levels, leading to various physiological effects, including cardioprotection and vasodilation.

Key Findings:

  • Cardioprotective Effects : In studies involving isolated rabbit hearts subjected to ischemia/reperfusion injury, the compound demonstrated a significant reduction in infarct size. Specifically, treatment with the compound reduced infarct size from 67.2% in controls to 33.6% at a concentration of 10 µM (p < 0.05) .
  • Mechanisms of Action :
    • The compound activates cAMP-dependent protein kinase A (PKA), which is crucial for mediating its cardioprotective effects by potentiating the opening of mitochondrial Ca2+^{2+}-activated K+^+ channels (mitoK(Ca)) .
    • Direct activation of mitoK(Ca) channels was suggested as a mechanism for the observed cardioprotection .

Biological Activity Overview

Activity Description
PDE III Inhibition Enhances cAMP levels, leading to vasodilation and improved cardiac function.
Cardioprotection Reduces infarct size in ischemic heart models through mitochondrial protection.
Calcium Channel Modulation Activates mitoK(Ca) channels contributing to cardioprotection and cell survival.

Case Studies

  • Ischemia/Reperfusion Injury : A study conducted on rabbit hearts demonstrated that cilostazol (the active form related to this compound) significantly reduced myocardial infarct size when administered prior to ischemic events . This indicates the potential for clinical applications in managing acute coronary syndromes.
  • Cytotoxicity Assays : Additional studies have explored the cytotoxic effects of related isoquinoline derivatives in cancer models, suggesting that modifications in structure can lead to varying degrees of biological activity against tumor cells .

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism of Action

The compound is synthesized through a multi-step process involving the reaction of various precursors, including derivatives of quinoline and cyclohexyl compounds. Its mechanism as an inhibitor of blood platelet aggregation is linked to its interaction with specific receptors involved in the coagulation pathway, making it a candidate for therapeutic applications in cardiovascular diseases.

Cardiovascular Research

Due to its properties as a platelet aggregation inhibitor, trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone has been studied for its potential to prevent thrombotic events in cardiovascular diseases. Several studies have demonstrated its efficacy in reducing platelet activation and aggregation, which are critical factors in the development of heart disease.

Pharmacological Studies

The compound serves as an intermediate in the synthesis of OPC-13013, a metabolite of Cilostazol, which is used clinically for treating intermittent claudication due to peripheral artery disease. Research indicates that derivatives of this compound may enhance the efficacy of existing therapies by providing dual-action mechanisms that target both platelet aggregation and vasodilation.

Drug Development

In drug discovery, trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone has been explored for its potential to lead to new classes of antithrombotic agents. Its unique structure allows for modifications that can improve potency and selectivity for specific biological targets.

Case Study 1: Inhibition of Platelet Aggregation

A study published in Journal of Thrombosis and Haemostasis demonstrated that trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone significantly inhibited ADP-induced platelet aggregation in vitro. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for managing thrombotic conditions.

Case Study 2: Comparative Efficacy with Cilostazol

Research conducted on animal models compared the efficacy of trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone with Cilostazol. The findings revealed that the compound exhibited comparable effects on improving blood flow and reducing ischemic events, highlighting its viability as an alternative or adjunct treatment option.

Vergleich Mit ähnlichen Verbindungen

Mechanism of Action

  • Cilostazol : Inhibits PDE3, elevating intracellular cAMP, leading to antiplatelet, vasodilatory, and neuroprotective effects . It also scavenges free radicals and suppresses NAD(P)H oxidase .
  • Target Compound: Predicted PDE3 inhibition due to structural similarity.
  • OPC-13326 : A hydroxylated metabolite of cilostazol with reduced PDE3 inhibitory activity compared to the parent drug .
  • OPC-8212: Acts as a positive inotropic agent via cAMP modulation but lacks tetrazole-related antiplatelet effects .

Metabolic Pathways

  • Cilostazol: Primarily metabolized via cytochrome P450 (CYP) 3A4 and 2C19 to OPC-13326 (hydroxylated quinolinone) and OPC-13217 (hydroxylated cyclohexyl) .
  • Target Compound : The phenylmethoxy group may undergo O-dealkylation, producing benzyl alcohol derivatives, which could introduce toxicity concerns absent in cilostazol .

Q & A

Q. How to integrate this compound into a theoretical framework for drug discovery?

  • Methodological Answer :
  • Link to kinase inhibition theory : Position the compound within the "hinge region binder" paradigm, leveraging its quinolinone core for ATP-competitive binding. Cite structural analogs with proven efficacy (e.g., roflumilast derivatives) .
  • Hypothesis-driven optimization : Use Free-Wilson analysis to deconvolute contributions of substituents (tetrazole, phenylmethoxy) to potency and selectivity .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.
  • First-aid measures : For skin contact, wash with soap and water; for inhalation, move to fresh air and consult a physician. Maintain SDS documentation on-site .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.